Technical Guide: Synthesis and Characterization of N-(3-Mercapto-2-methylpropanoyl)glycine-d5
Technical Guide: Synthesis and Characterization of N-(3-Mercapto-2-methylpropanoyl)glycine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of Tiopronin, a thiol-containing drug used in the management of cystinuria.[1][2] In drug development and clinical research, isotopically labeled compounds like N-(3-Mercapto-2-methylpropanoyl)glycine-d5 are invaluable as internal standards for pharmacokinetic and metabolic studies, enabling highly accurate quantification of the parent drug in biological matrices through mass spectrometry-based methods.[3][4] The incorporation of five deuterium atoms onto the glycine moiety provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound without significantly altering its chemical properties.
This technical guide provides a comprehensive overview of a plausible synthetic route for N-(3-Mercapto-2-methylpropanoyl)glycine-d5 and details its characterization. The methodologies presented are based on established principles of organic synthesis, particularly amide bond formation and thiol chemistry, adapted for the preparation of this specific isotopically labeled molecule.
Synthesis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5
The synthesis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 can be achieved through a multi-step process involving the protection of the thiol group of 3-mercapto-2-methylpropanoic acid, followed by amide coupling with glycine-d5, and subsequent deprotection of the thiol. A representative synthetic scheme is outlined below.
Overall Reaction Scheme:
Caption: Synthetic pathway for N-(3-Mercapto-2-methylpropanoyl)glycine-d5.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| Chemical Formula | C₆H₆D₅NO₃S |
| Molecular Weight | 182.25 g/mol |
| CAS Number | 1184993-97-2 |
| Appearance | White to off-white solid |
| Solubility | Freely soluble in water, soluble in methanol. |
| Melting Point | 93-98 °C (for non-deuterated Tiopronin)[1] |
Characterization Data
The structural integrity and purity of the synthesized N-(3-Mercapto-2-methylpropanoyl)glycine-d5 would be confirmed using a combination of spectroscopic techniques. The expected data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR spectral data for N-(3-Mercapto-2-methylpropanoyl)glycine-d5, based on the known spectra of its non-deuterated analog, Tiopronin. The spectra would typically be recorded in a deuterated solvent such as D₂O.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.85 - 3.00 | m | 1H | -CH(CH₃)- |
| 2.65 - 2.80 | m | 2H | -CH₂-SH |
| 1.25 | d | 3H | -CH(CH₃)- |
Note: Signals for the N-D and C-D protons of the glycine-d5 moiety will not be observed in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 178.5 | Amide C=O |
| 173.0 | Carboxylic acid C=O |
| 45.0 | -CH(CH₃)- |
| 38.5 | -CH₂-SH |
| 17.0 | -CH(CH₃)- |
Note: The signals for the deuterated carbons of the glycine-d5 moiety will be significantly broadened and likely unobserved or very weak in a standard ¹³C NMR spectrum due to quadrupolar relaxation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for confirming the molecular weight and isotopic enrichment of the final product.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species |
| ESI-Negative | 181.06 (calculated) | [M-H]⁻ |
| ESI-Positive | 183.08 (calculated) | [M+H]⁺ |
| ESI-Positive | 205.06 (calculated) | [M+Na]⁺ |
Experimental Protocols
The following sections provide detailed, plausible experimental procedures for the synthesis and characterization of N-(3-Mercapto-2-methylpropanoyl)glycine-d5.
Synthesis Workflow
Caption: Experimental workflow for the synthesis and characterization.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(Tritylthio)-2-methylpropanoic acid (Thiol Protection)
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To a solution of 3-mercapto-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-(tritylthio)-2-methylpropanoic acid.
Step 2: Synthesis of N-(3-(Tritylthio)-2-methylpropanoyl)glycine-d5 (Amide Coupling)
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Dissolve 3-(tritylthio)-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
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Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Add glycine-d5 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 16-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-(3-(tritylthio)-2-methylpropanoyl)glycine-d5.
Step 3: Synthesis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Deprotection)
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Dissolve N-(3-(tritylthio)-2-methylpropanoyl)glycine-d5 (1.0 eq) in a mixture of DCM.
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Add triisopropylsilane (TIS) (5.0 eq) as a scavenger.
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Slowly add trifluoroacetic acid (TFA) (20-50% in DCM) to the reaction mixture at 0 °C.
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Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Triturate the residue with cold diethyl ether to precipitate the product.
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Filter the solid and wash with cold diethyl ether.
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Purify the crude product by recrystallization or preparative HPLC to obtain the final product, N-(3-Mercapto-2-methylpropanoyl)glycine-d5.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of the final product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
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Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
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Acquire mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ions.
High-Performance Liquid Chromatography (HPLC):
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Develop a suitable HPLC method to assess the purity of the final compound. A reverse-phase C18 column is typically used.
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Prepare a standard solution of the compound of known concentration.
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Inject the sample and the standard into the HPLC system and analyze the chromatograms to determine the purity and retention time.
